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Introduction
Cryopreservation is an essential technique for the long-term storage of valuable cell cultures,

ensuring their availability for research, therapeutic applications, and drug development. The

process, however, subjects cells to significant stress from ice crystal formation and osmotic

imbalances, often leading to reduced viability and functionality upon thawing. While dimethyl

sulfoxide (DMSO) has traditionally been the cryoprotectant of choice, its inherent cytotoxicity

necessitates the exploration of safer and more effective alternatives. Dextran, a biocompatible

and non-toxic polysaccharide, has emerged as a promising cryoprotective agent.[1] This

document provides detailed application notes and protocols for utilizing dextran as a

cryoprotectant for various cell cultures.

Mechanism of Action
Dextran is a non-penetrating cryoprotectant, meaning it does not enter the cell.[2] Its protective

effects are primarily attributed to its ability to:

Dehydrate Cells: By increasing the extracellular solute concentration, dextran draws water

out of the cells before freezing, reducing the amount of intracellular water available to form

damaging ice crystals.
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Inhibit Ice Crystal Growth: Dextran molecules interfere with the formation and growth of

extracellular ice crystals, minimizing mechanical damage to the cell membrane.[3]

Stabilize Cell Membranes: Dextran can interact with the cell membrane, providing a

protective coating that enhances its stability during the stresses of freezing and thawing.[3]

Vitrification: At higher concentrations, dextran contributes to the vitrification of the

extracellular solution, a glass-like solidification that prevents ice crystal formation altogether.

Dextran's non-toxic nature makes it particularly suitable for applications where residual

cryoprotectant in the final cell product is a concern, such as in cell-based therapies.[1] It is

often used in combination with lower, less toxic concentrations of penetrating cryoprotectants

like DMSO to achieve synergistic protective effects.[4]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the

efficacy of dextran-based cryopreservation solutions with traditional methods.

Table 1: Post-Thaw Viability of Human Hematopoietic Stem Cells (HSCs)

Cryoprotectant
Solution

Cell Type
Post-Thaw
Viability (%)

Recovery of
Viable CD34+
cells (%)

Reference

10% DMSO +

5% Dextran 40

Umbilical Cord

Blood HSCs
> 85% > 90% [5]

10% DMSO
Umbilical Cord

Blood HSCs
~80% ~85% [5]

Table 2: Post-Thaw Recovery and Viability of Human Red Blood Cells (RBCs)
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Cryoprotectant
Solution

Cell Type
Post-Thaw
Recovery (%)

Post-Thaw
Hemolysis
(24h at 4°C)

Reference

30% (w/v)

Dextran 40
Human RBCs 90% 7% [2]

35.5% (w/v)

Glycerol
Human RBCs 92% Not Reported [2]

Table 3: Post-Thaw Viability of Human Adipose-Derived Mesenchymal Stromal Cells (hADSCs)

Cryopreservati
on Vehicle
Solution (with
10% DMSO)

Cell Type
Post-Thaw
Viability (%)

Viable Cell
Recovery
Ratio

Reference

Lactated

Ringer's + 3%

Trehalose + 5%

Dextran 40

hADSCs Well-maintained
Superior to LR

alone
[4]

Lactated

Ringer's (LR)
hADSCs

Lower than LR-

3T-5D

Lower than LR-

3T-5D
[4]

Experimental Protocols
Protocol 1: Cryopreservation of Mesenchymal Stem
Cells (MSCs) using a Dextran-Based Solution
This protocol is adapted for the cryopreservation of human mesenchymal stem cells.

Materials:

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA (0.25%)

Cryopreservation Medium:

70% Complete cell culture medium

20% Fetal Bovine Serum (FBS)

10% Dextran 40 (5% w/v final concentration)

5% Dimethyl sulfoxide (DMSO)

Sterile cryogenic vials

Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

Liquid nitrogen storage dewar

37°C water bath

Procedure:

Cell Harvest:

1. Culture MSCs to 80-90% confluency.

2. Aspirate the culture medium and wash the cells once with sterile PBS.

3. Add Trypsin-EDTA and incubate at 37°C until cells detach.

4. Neutralize the trypsin with complete culture medium.

5. Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5

minutes.

6. Aspirate the supernatant and resuspend the cell pellet in a small volume of complete

culture medium.

Cell Counting and Viability Assessment:
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1. Perform a cell count using a hemocytometer or automated cell counter.

2. Determine cell viability using the Trypan Blue exclusion assay (see Protocol 2). A viability

of >90% is recommended for cryopreservation.

Preparation for Freezing:

1. Centrifuge the cell suspension again at 300 x g for 5 minutes.

2. Aspirate the supernatant and resuspend the cell pellet in the pre-chilled (4°C)

cryopreservation medium at a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.

3. Gently mix the cell suspension to ensure homogeneity.

Freezing:

1. Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

2. Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer

overnight. This will achieve a cooling rate of approximately -1°C/minute.

3. Alternatively, use a programmable freezer with a slow cooling ramp.

Long-Term Storage:

1. The following day, transfer the cryogenic vials from the -80°C freezer to a liquid nitrogen

dewar for long-term storage in the vapor phase (-150°C to -196°C).

Thawing:

1. Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath until only a small ice

crystal remains.

2. Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

3. Slowly transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-

warmed complete culture medium.
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4. Centrifuge the cells at 300 x g for 5 minutes to pellet the cells and remove the

cryopreservation medium.

5. Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete

culture medium.

6. Perform a post-thaw viability count (see Protocol 2).

7. Plate the cells at the desired density in a new culture flask.

Protocol 2: Post-Thaw Cell Viability and Proliferation
Assessment
A. Trypan Blue Exclusion Assay

This method distinguishes viable cells from non-viable cells based on membrane integrity.

Materials:

Trypan Blue solution (0.4%)

Hemocytometer or automated cell counter

Microscope

Procedure:

Take a 10 µL aliquot of the thawed cell suspension.

Mix the cell suspension with an equal volume (10 µL) of 0.4% Trypan Blue solution.

Incubate for 1-2 minutes at room temperature.

Load 10 µL of the mixture into a hemocytometer.

Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

Calculate the percentage of viable cells:
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% Viability = (Number of viable cells / Total number of cells) x 100

B. Calcein AM/Ethidium Homodimer-1 Live/Dead Assay

This fluorescence-based assay provides a more sensitive measure of cell viability.

Materials:

Calcein AM

Ethidium Homodimer-1

Phosphate-buffered saline (PBS)

Fluorescence microscope

Procedure:

Wash the thawed cells with PBS.

Prepare a staining solution containing Calcein AM (stains live cells green) and Ethidium

Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.

Incubate the cells with the staining solution at 37°C for 15-30 minutes, protected from light.

Visualize the cells using a fluorescence microscope with appropriate filters.

Capture images and quantify the number of live and dead cells.

Calculate the percentage of viable cells.

Visualizations
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Experimental Workflow for Dextran Cryopreservation

Cell Preparation

Cryopreservation
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Post-Thaw Analysis

Harvest Cells (80-90% Confluency)

Count Cells & Assess Viability (>90%)

Resuspend in Dextran Cryo-Medium (1-5x10^6 cells/mL)

Aliquot into Cryovials

Slow Cooling (-1°C/min) to -80°C

Transfer to Liquid Nitrogen

Rapid Thaw at 37°C

Long-term Storage

Dilute in Warm Medium

Centrifuge to Remove Cryoprotectant

Resuspend in Fresh Medium

Assess Viability (Trypan Blue/Live-Dead Assay)

Culture Cells and Monitor Proliferation

Perform Functional Assays
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Caption: A flowchart of the dextran-based cryopreservation protocol.
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Caption: Signaling pathways of cryoinjury-induced apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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